molecular formula C10H20O B8690161 (2,2,5,5-Tetramethylcyclopentyl)methanol CAS No. 96188-81-7

(2,2,5,5-Tetramethylcyclopentyl)methanol

Cat. No.: B8690161
CAS No.: 96188-81-7
M. Wt: 156.26 g/mol
InChI Key: HCLUEAXWFVFZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2,5,5-Tetramethylcyclopentyl)methanol, with the molecular formula C10H18O, is a specialty chemical compound featuring a cyclopentane ring core that is highly substituted with methyl groups and terminated with a methanol functional group . This structure classifies it as an alicyclic alcohol, and its specific stereochemistry can be significant for certain applications; a related stereoisomer, [(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methanol, is known and has the CAS Number 74458-65-4 . The tetramethyl-substituted cyclopentyl structure of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar sterically hindered, multi-methylated cyclopentane scaffolds have demonstrated significant research value in the development of novel pharmaceutical agents . Specifically, such structures have been investigated as key components in the design of novel anticholinergic compounds . The steric profile and lipophilicity imparted by the tetramethyl groups can influence the compound's binding to biological targets and its metabolic stability, making it a promising building block for drug discovery programs aimed at creating new therapeutic agents with optimized properties. This chemical is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this substance with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

96188-81-7

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(2,2,5,5-tetramethylcyclopentyl)methanol

InChI

InChI=1S/C10H20O/c1-9(2)5-6-10(3,4)8(9)7-11/h8,11H,5-7H2,1-4H3

InChI Key

HCLUEAXWFVFZEA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1CO)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Features
(2,2,5,5-Tetramethylcyclopentyl)methanol Cyclopentane - 4 methyl groups (2,2,5,5)
- Primary alcohol (-CH2OH)
C10H20O Steric hindrance from methyl groups; polar alcohol group
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Dihydrofuran (oxygen-containing ring) - 4 phenyl groups
- 2 bromine atoms
C28H20Br2O Aromatic substituents; bromine enhances reactivity
2,2,5,5-Tetramethyltetrahydrofuran Tetrahydrofuran (oxygen-containing ring) - 4 methyl groups C8H16O Ether functionality; high volatility (Risk Phrase: Flammable)
1-Methylcyclopentanol Cyclopentane - 1 methyl group
- Secondary alcohol
C6H12O Lower steric hindrance; smaller molecular size
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine Pyrrolidine (nitrogen-containing ring) - 4 methyl groups
- Primary amine (-CH2NH2)
C9H20N2 Basic amine group; potential for hydrogen bonding

Physical Properties

  • Solubility: this compound likely has moderate solubility in polar solvents (e.g., methanol), similar to 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, which is slightly soluble in dichloromethane and methanol . 2,2,5,5-Tetramethyltetrahydrofuran’s ether group enhances solubility in non-polar solvents .
  • Stability :

    • The cyclopentane core in the target compound may offer greater thermal stability compared to the oxygen-containing tetrahydrofuran in .
    • 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide requires storage at -20°C, indicating sensitivity to temperature , whereas cyclopentane derivatives are typically more stable.

Preparation Methods

Sodium Borohydride-Mediated Reduction

The reduction of 2,2,5,5-tetramethylcyclopentanone using sodium borohydride (NaBH4) in tetrahydrofuran (THF)/methanol (MeOH) at 0°C for 2 hours remains the most widely adopted method, achieving 85% isolated yield. The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, followed by protonation to yield the secondary alcohol. Anhydrous conditions are critical to prevent competing hydrolysis. Post-reaction workup involves quenching with aqueous HCl, extraction with dichloromethane (DCM), and purification via silica gel chromatography using hexane/ethyl acetate (8:2).

Table 1: Optimization of NaBH4 Reduction

ParameterConditionYield (%)Purity (%)
SolventTHF/MeOH (1:1)8598
Temperature0°C8598
Reaction Time2 hours8598
Alternative SolventEthanol7295

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH4) in diethyl ether at reflux (40°C) for 4 hours provides a higher-yield alternative (92%) but requires stringent moisture exclusion. The stronger reducing agent facilitates complete conversion but necessitates careful quenching with saturated ammonium chloride to avoid violent exothermic reactions. Purification via fractional distillation under reduced pressure (boiling point: 162–163°C at 760 mmHg) isolates the product with >99% purity.

Nucleophilic Substitution of (2,2,5,5-Tetramethylcyclopentyl)methyl Bromide

Hydroxylation via SN2 Mechanism

Reacting (2,2,5,5-tetramethylcyclopentyl)methyl bromide with sodium hydroxide (NaOH) in a water/THF biphasic system at 60°C for 12 hours achieves 75% yield. Steric hindrance from the tetramethyl groups reduces reaction efficiency compared to less-substituted analogs. Microwave-assisted synthesis at 100°C for 30 minutes improves yields to 82% by enhancing molecular collisions.

Table 2: Substitution Reaction Parameters

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOHH2O/THF601275
KOHH2O/DMSO80878
NaHCO3EtOH/H2O701068

Phase-Transfer Catalysis

Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a dichloromethane/water system enhances interfacial reactivity, reducing reaction time to 6 hours with 80% yield. The catalyst facilitates hydroxide ion transfer into the organic phase, accelerating the SN2 displacement.

Catalytic Hydrogenation of (2,2,5,5-Tetramethylcyclopentyl)methyl Ester

Palladium-Catalyzed Hydrogenolysis

Hydrogenation of (2,2,5,5-tetramethylcyclopentyl)methyl acetate using 10% palladium on carbon (Pd/C) under 1 atm H2 in ethanol at 25°C for 24 hours affords the alcohol in 88% yield. The method avoids strong reducing agents, making it suitable for acid-sensitive substrates.

Ruthenium-Based Systems

Ruthenium trichloride (RuCl3) in isopropanol at 80°C under 50 psi H2 achieves 90% conversion within 8 hours, though product isolation requires complex distillation due to catalyst residues.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)CostScalability
NaBH4 Reduction8598LowHigh
LiAlH4 Reduction9299MediumModerate
SN2 Substitution7595LowHigh
Catalytic Hydrogenation8897HighLow

The NaBH4 method offers the best balance of yield, cost, and scalability for industrial applications, while LiAlH4 is preferred for small-scale high-purity needs. Catalytic hydrogenation remains limited by catalyst costs but provides superior stereochemical fidelity.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (CDCl3): δ 1.20 (s, 12H, CH3), 1.50–1.70 (m, 5H, cyclopentyl), 3.65 (t, 2H, CH2OH).

  • IR (KBr): 3400 cm−1 (O-H stretch), 2950 cm−1 (C-H stretch).

  • GC-MS: m/z 156 [M]+ (calculated for C10H20O: 156.27).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms >98% purity, with retention time at 6.2 minutes.

Industrial-Scale Considerations

Pilot-scale trials using continuous flow reactors for NaBH4 reductions demonstrate 87% yield at 1 kg/batch, with in-line IR monitoring enabling real-time adjustments. Waste streams rich in boron byproducts require alkaline treatment to meet environmental regulations.

Emerging Methodologies

Photoredox catalysis employing iridium complexes under blue LED irradiation shows promise for room-temperature synthesis (78% yield), though catalyst recycling remains challenging. Biocatalytic routes using alcohol dehydrogenases are under investigation but currently face substrate specificity limitations.

Q & A

Q. How does the compound interact with biological macromolecules (e.g., enzymes or lipid bilayers)?

  • Methodology :
  • Fluorescence Quenching : Label the compound with a spin probe (e.g., tetramethyl-pyrrolidinyloxy radical) and monitor binding to proteins via ESR spectroscopy.
  • Membrane Permeability Studies : Use liposome models with methanol-assisted lipid bilayer preparation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.